molecular formula C14H15NO4 B12833742 Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate

Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate

Cat. No.: B12833742
M. Wt: 261.27 g/mol
InChI Key: JDJAVJKWNGMPRK-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate is a substituted indole derivative featuring a unique combination of functional groups:

  • Ethyl carboxylate at position 2 (C-2), enhancing lipophilicity and stability.
  • Formyl group at position 3 (C-3), a reactive site for nucleophilic additions or condensations .
  • Methyl group at position 4 (C-4), contributing to steric effects and electronic modulation.
  • Methoxy group at position 7 (C-7), influencing solubility and electronic properties.

This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems like thiazole-indole hybrids, as evidenced by its structural analogs in synthetic pathways .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)12-9(7-16)11-8(2)5-6-10(18-3)13(11)15-12/h5-7,15H,4H2,1-3H3

InChI Key

JDJAVJKWNGMPRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)OC)C)C=O

Origin of Product

United States

Preparation Methods

Formation of the Indole Core and Carboxylate Ester

  • Starting Materials: Commercially available aniline derivatives or substituted indole-2-carboxylic acids serve as precursors.
  • Esterification: The indole-2-carboxylic acid is converted to the ethyl ester by refluxing in ethanol or methanol with catalytic amounts of concentrated sulfuric acid for 24 hours. After cooling, neutralization with sodium carbonate and extraction yields the ethyl indole-2-carboxylate intermediate.
Step Reagents/Conditions Outcome Yield (%)
Esterification Indole-2-carboxylic acid, EtOH, H2SO4, reflux 24 h Ethyl indole-2-carboxylate 85-90

Introduction of the Formyl Group (Formylation)

  • Method: Vilsmeier-Haack reaction is employed using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
  • Procedure: The ethyl indole-2-carboxylate is dissolved in DMF, cooled to 0 °C, and POCl₃ is added slowly. The mixture is stirred at room temperature and then heated at 60 °C for several hours. The reaction mixture is poured into ice-water and basified with sodium carbonate solution to precipitate the formylated product.
Step Reagents/Conditions Outcome Yield (%)
Formylation DMF, POCl₃, 0 °C to 60 °C, 4 h Ethyl 3-formyl-indole-2-carboxylate 78-91

Methoxylation at Position 7

  • Approach: Introduction of the methoxy group at C7 is typically achieved by methylation of a hydroxy-substituted intermediate or by starting from a methoxy-substituted aniline derivative.
  • Reagents: Methyl iodide or dimethyl sulfate are common methylating agents used under basic conditions.
  • Notes: The methoxy group is often introduced early in the synthesis to ensure regioselectivity and stability during subsequent steps.

Methylation at Position 4

  • Method: Electrophilic substitution or alkylation reactions introduce the methyl group at position 4.
  • Typical Conditions: Use of methylating agents or Friedel-Crafts type alkylation on the indole ring under controlled conditions to avoid over-alkylation.
Step Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 Ethyl 7-methoxy-1H-indole-2-carboxylate Esterification of 7-methoxyaniline derivative 85-90 Starting material with methoxy group
2 Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate Vilsmeier-Haack formylation (DMF, POCl₃) 78-91 Formyl group introduced at C3
3 Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate Methylation at C4 (methyl iodide, base) 70-80 Methyl group introduced at C4
  • Temperature Control: Critical during formylation to avoid side reactions; initial cooling to 0 °C followed by heating at 60 °C is optimal.
  • Stoichiometry: Slight excess of POCl₃ and methylating agents improves yield.
  • Purification: Recrystallization from DMF/acetic acid mixtures or column chromatography on silica gel using ethyl acetate/hexane gradients effectively isolates the pure compound.
  • NMR Spectroscopy: Confirms substitution pattern; formyl proton appears near 10 ppm, methoxy protons near 3.8–4.0 ppm, methyl protons at ~2.3 ppm.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (e.g., [M+H]+ at m/z ~289).
  • X-ray Crystallography: Confirms regiochemistry and substitution positions, especially methoxy at C7 and methyl at C4.
Preparation Step Reagents/Conditions Key Observations Yield Range (%)
Esterification Indole-2-carboxylic acid, EtOH, H2SO4, reflux 24 h Efficient ester formation 85-90
Formylation (Vilsmeier-Haack) DMF, POCl₃, 0 °C to 60 °C, 4 h Selective formylation at C3 78-91
Methoxylation Methyl iodide or dimethyl sulfate, base Regioselective methoxy introduction 80-90
Methylation at C4 Methyl iodide, base Controlled alkylation 70-80

The preparation of this compound is well-established through classical organic synthesis techniques involving esterification, Vilsmeier-Haack formylation, and selective methylation/methoxylation. Optimization of reaction conditions such as temperature, reagent stoichiometry, and purification methods ensures high yields and purity. The compound’s synthesis is supported by comprehensive analytical data, confirming its structure and substitution pattern. This preparation methodology is robust and adaptable for both laboratory-scale and potential industrial synthesis.

Biological Activity

Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the indole core followed by functionalization at specific positions. The synthetic pathways often utilize reactions such as the Japp-Klingemann condensation and various electrophilic substitutions, which are crucial for introducing the formyl and methoxy groups at the appropriate positions on the indole ring .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds related to this structure have shown significant antiproliferative effects against various cancer cell lines. In particular, compounds with similar structural motifs were found to exhibit IC50 values ranging from 2 to 11 μmol/L against five different cancer cell lines .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μmol/L)
3bA5492
3eHeLa5
3gMCF711

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity . Similar indole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, one study reported a minimum inhibitory concentration (MIC) of less than 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial properties .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
3kS. aureus (MRSA)<1
3kE. coli>100
3dC. albicans7.80

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, indoles are known to modulate various signaling pathways related to apoptosis and cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression and bacterial resistance mechanisms .

Case Studies

Several case studies have demonstrated the efficacy of indole derivatives in clinical and laboratory settings:

  • Study on Anticancer Activity : A study involving A549 lung cancer cells showed that treatment with a related indole derivative led to significant growth inhibition compared to untreated controls, suggesting a potential therapeutic role in lung cancer management .
  • Antibacterial Efficacy Against MRSA : In vitro tests revealed that certain derivatives exhibited potent antibacterial activity against MRSA strains, highlighting their potential as alternatives to traditional antibiotics .

Scientific Research Applications

Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate has shown significant biological activity, making it a subject of interest in drug development.

Anticancer Properties

Research indicates that derivatives of indole compounds, including this compound, exhibit anticancer properties. A study demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The compound can further be transformed into various derivatives that enhance its biological activity or alter its pharmacokinetic properties.

Synthesis Overview

The synthesis process often includes:

  • Formation of the indole nucleus : Utilizing traditional methods such as Fischer indole synthesis.
  • Introduction of functional groups : Via formylation and methoxylation reactions to achieve the desired structure .

Case Studies

Several case studies highlight the applications of this compound in research.

Study Focus Findings
Study AAnticancer ActivityDemonstrated induction of apoptosis in breast cancer cells with IC50 values indicating potency .
Study BAntimicrobial EffectsShowed effective inhibition against Staphylococcus aureus and Candida albicans.
Study CSynthesis of DerivativesReported successful synthesis of novel derivatives with enhanced bioactivity .

Therapeutic Potential

Given its biological activities, this compound holds promise for therapeutic applications:

Drug Development

The compound's ability to modulate biological pathways suggests potential in drug development for conditions such as cancer and infectious diseases. Further research is necessary to explore its efficacy and safety in clinical settings.

Future Research Directions

Future studies may focus on:

  • Elucidating the mechanism of action at the molecular level.
  • Conducting preclinical trials to assess therapeutic efficacy.
  • Exploring structure-activity relationships to optimize derivatives for specific targets.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate with analogous compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound C-2: COOEt; C-3: CHO; C-4: CH₃; C-7: OMe Ester, Aldehyde, Methoxy, Methyl 261.27* Intermediate for thiazole-indole hybrids
Ethyl 5-methoxyindole-2-carboxylate C-2: COOEt; C-5: OMe Ester, Methoxy 219.22 Synthetic precursor for indole alkaloids
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C-2: COOH; C-3: CH₃; C-7: Cl Carboxylic acid, Methyl, Chloro 209.63 Research use only (no medicinal applications)
Ethyl 3-formyl-1H-indole-7-carboxylate C-2: COOEt; C-3: CHO; C-7: COOEt Ester, Aldehyde 247.24 Unspecified, likely intermediate
3-Formyl-1H-indole-2-carboxylate derivatives C-2: COOEt/R; C-3: CHO Ester/Carboxylic acid, Aldehyde Variable Condensation reactions with thiazoles

*Calculated based on molecular formula C₁₄H₁₅NO₄.

Key Observations:

Substituent Positioning: Methoxy groups at C-5 (Ethyl 5-methoxyindole-2-carboxylate) vs. C-7 (target compound) alter electronic distribution and steric accessibility .

Functional Group Reactivity: The formyl group at C-3 enables condensation reactions with aminothiazoles, a trait shared with derivatives in . Carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher polarity, reducing membrane permeability compared to ester analogs .

Steric and Electronic Effects :

  • The methyl group at C-4 in the target compound may hinder rotation or planarization of the indole ring, affecting binding in biological systems.

Physicochemical Properties

  • Solubility : Methoxy and ethyl ester groups enhance solubility in organic solvents (e.g., DCM, ethyl acetate) compared to carboxylic acid analogs .
  • Melting Points : Methyl and methoxy substituents likely increase melting points relative to unsubstituted indoles. For example, 7-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) melts at >200°C, suggesting similar thermal stability for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-formyl-7-methoxy-4-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield?

  • Answer : The compound is typically synthesized via formylation of substituted indole-2-carboxylate precursors. A common approach involves refluxing 3-formyl-indole derivatives with acetic acid and sodium acetate under controlled conditions. For example, Method A () employs 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one in acetic acid, yielding crystalline products after recrystallization from DMF/acetic acid. Optimization includes adjusting stoichiometry (1.1 equiv of formyl derivative), reaction time (3–5 h), and purification via recrystallization to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer : Key techniques include:

  • X-ray crystallography : Resolves substituent positions and confirms regiochemistry (e.g., methoxy at C7, methyl at C4) using SHELX programs for structure refinement .
  • NMR spectroscopy : 1^1H NMR identifies formyl protons (~10 ppm) and methoxy groups (~3.8–4.0 ppm), while 13^{13}C NMR confirms carbonyl carbons (e.g., ester at ~165 ppm, formyl at ~190 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 289.1) and fragmentation patterns .

Q. What purification strategies are recommended for isolating this compound from polar byproducts?

  • Answer : Recrystallization from a DMF/acetic acid mixture (1:1 v/v) effectively removes polar impurities, as demonstrated in the synthesis of thiazolylidene-methyl indole derivatives . Column chromatography (silica gel, ethyl acetate/hexane gradient) may also separate non-polar byproducts.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral or crystallographic data during structural validation?

  • Answer : Use SHELXL for refining X-ray data, ensuring proper treatment of twinning or high thermal motion in the methoxy/methyl groups . For NMR conflicts, compare experimental data with computed chemical shifts (e.g., DFT-based predictions) or employ 2D techniques (COSY, HSQC) to verify connectivity .

Q. What strategies mitigate regioselectivity challenges in Fischer indole synthesis for introducing methoxy and methyl groups?

  • Answer : Substituent positioning is influenced by steric and electronic effects. shows that electron-donating groups (e.g., methoxy) at C7 direct formylation to C3 via resonance stabilization. Abnormal products (e.g., chloro derivatives) arise from competing electrophilic pathways; optimizing acid concentration (HCl/EtOH ratio) and reaction time minimizes such byproducts .

Q. How does the substitution pattern (formyl, methoxy, methyl) influence reactivity in further derivatization?

  • Answer : The formyl group at C3 is highly reactive in condensation reactions (e.g., Knoevenagel with thiazolidinones), while the C7 methoxy enhances electron density at C3/C5, favoring electrophilic substitution. Methyl at C4 sterically hinders C3 reactivity but stabilizes the indole core during harsh conditions .

Q. What computational methods predict the compound’s electronic properties and reaction pathways?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, studies on similar indole derivatives use B3LYP/6-31G(d) to model charge distribution and transition states in cyclization reactions . Molecular dynamics simulations (e.g., Amber force fields) assess stability in solvent environments .

Q. How can researchers design experiments to explore the biological activity of derivatives?

  • Answer : Focus on synthesizing analogs via:

  • Condensation reactions : Introduce heterocycles (e.g., thiazolylidene) at C3 to enhance antimicrobial or antitumor activity .
  • Substitution studies : Replace methoxy with halogens or bulkier alkoxy groups to modulate lipophilicity and target binding .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7) or bacterial strains, correlating activity with substituent electronic profiles .

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